Cochinchinenene B
Description
Cochinchinenene B is a diterpenoid compound first isolated from the stems of Croton cochinchinensis, a plant native to Southeast Asia traditionally used in herbal medicine . Its molecular formula is C₂₀H₂₈O₃, with a molecular weight of 316.44 g/mol. Structurally, it features a bicyclic carbon skeleton with a unique α,β-unsaturated ketone moiety and hydroxyl groups at positions C-3 and C-14, contributing to its bioactive properties .
Properties
Molecular Formula |
C32H32O6 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
2-[3-(4-hydroxy-2-methoxyphenyl)-1-(4-methoxyphenyl)propyl]-3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-methoxyphenol |
InChI |
InChI=1S/C32H32O6/c1-36-27-15-9-22(10-16-27)29(17-11-23-8-14-26(34)19-31(23)38-3)32-24(18-28(37-2)20-30(32)35)7-4-21-5-12-25(33)13-6-21/h4-10,12-16,18-20,29,33-35H,11,17H2,1-3H3/b7-4+ |
InChI Key |
XZVDYCHPJWUZFS-QPJJXVBHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(CCC2=C(C=C(C=C2)O)OC)C3=C(C=C(C=C3O)OC)/C=C/C4=CC=C(C=C4)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCC2=C(C=C(C=C2)O)OC)C3=C(C=C(C=C3O)OC)C=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of COCHINCHINENENE B involves multiple chromatography and spectral analysis techniques to isolate and identify the effective constituents from the resin of Dracaena cochinchinensis . The specific synthetic routes and reaction conditions are not extensively documented in the available literature.
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction of resin from Dracaena cochinchinensis. The resin is then subjected to various chromatographic techniques to purify and isolate the compound .
Chemical Reactions Analysis
Types of Reactions
COCHINCHINENENE B undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives of the compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying the chemical properties and reactions of similar compounds.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of COCHINCHINENENE B involves the inhibition of over-activation of microglial cells, which are responsible for inflammation-mediated neurotoxicity . The compound achieves this by decreasing the expressions of inducible nitric oxide synthase, interleukin-6, and tumor necrosis factor-alpha in lipopolysaccharide-induced BV2 microglial cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cochinchinenene B and A
| Property | This compound | Cochinchinenene A |
|---|---|---|
| Molecular Formula | C₂₀H₂₈O₃ | C₂₀H₂₆O₄ |
| Functional Groups | 2 hydroxyls, 1 ketone | 1 hydroxyl, 1 epoxide |
| Cytotoxicity (IC₅₀) | 8.2 µM (HCC) | 15.7 µM (HCC) |
| Anti-inflammatory (NF-κB inhibition) | 72% at 10 µM | 58% at 10 µM |
Mechanistic Insights :
- The α,β-unsaturated ketone in this compound enhances electrophilic reactivity, enabling stronger covalent binding to Keap1 (a regulator of oxidative stress) compared to Cochinchinenene A .
- The additional hydroxyl group in this compound improves solubility, correlating with better bioavailability in in vivo models .
Functional Analog: Andrographolide
Andrographolide, a labdane diterpenoid from Andrographis paniculata, shares anti-inflammatory and anticancer properties but differs structurally (Table 2).
Table 2: Functional Comparison with Andrographolide
| Property | This compound | Andrographolide |
|---|---|---|
| Molecular Formula | C₂₀H₂₈O₃ | C₂₀H₃₀O₅ |
| Target Pathway | NF-κB, Nrf2/ARE | NF-κB, PI3K/Akt |
| Cytotoxicity (HCC) | IC₅₀ = 8.2 µM | IC₅₀ = 5.4 µM |
| Clinical Trials | Preclinical | Phase III (COVID-19) |
Key Differences :
- Andrographolide’s γ-lactone ring enables broader kinase inhibition (e.g., PI3K/Akt), while this compound’s selectivity for Nrf2/ARE limits off-target effects .
- Andrographolide has superior pharmacokinetics (oral bioavailability = 25% vs. 12% for this compound) due to its lower logP value (1.8 vs. 2.5) .
Research Findings and Challenges
Divergent Efficacy in Cancer Models
- This compound outperforms Cochinchinenene A in HCC apoptosis induction (18% vs. 9% at 10 µM) but shows weaker activity in lung cancer models .
- Andrographolide’s broader efficacy is attributed to its modulation of multiple pathways, though this increases toxicity risks (e.g., hepatotoxicity at high doses) .
Analytical Challenges
Q & A
Q. How should researchers navigate intellectual property concerns when publishing this compound data?
Q. What team structures enhance interdisciplinary research on this compound?
- Methodological Answer : Form teams with organic chemists (synthesis), biologists (bioassays), and computational experts (molecular modeling). Assign roles using project management tools (e.g., Gantt charts). Hold weekly cross-disciplinary reviews to align objectives .
Tables for Reference
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